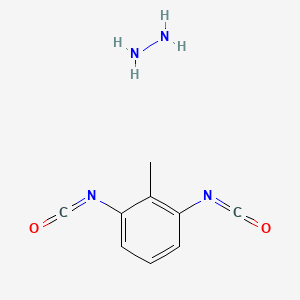
1,3-Diisocyanato-2-methylbenzene;hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diisocyanato-2-methylbenzene;hydrazine is a chemical compound with the molecular formula C9H10N4O2. It is also known by other names such as 2,6-Diisocyanatotoluene and Isocyanic acid, 2-methyl-m-phenylene ester . This compound is characterized by the presence of two isocyanate groups attached to a benzene ring, making it a diisocyanate derivative. Diisocyanates are widely used in the production of polyurethanes, which are essential materials in various industrial applications.
準備方法
The synthesis of 1,3-Diisocyanato-2-methylbenzene;hydrazine typically involves the reaction of 2,6-diaminotoluene with phosgene. The reaction conditions require careful control of temperature and pressure to ensure the formation of the desired diisocyanate product . Industrial production methods often involve continuous processes to maximize yield and efficiency. The reaction can be represented as follows:
C7H8(NH2)2+2COCl2→C9H6N2O2+4HCl
化学反応の分析
1,3-Diisocyanato-2-methylbenzene;hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed from these reactions are typically urea and urethane derivatives.
科学的研究の応用
1,3-Diisocyanato-2-methylbenzene;hydrazine has several scientific research applications:
Biology: The compound is studied for its potential use in bioconjugation reactions, where it can be used to link biomolecules.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: It is widely used in the production of flexible and rigid foams, elastomers, and coatings.
作用機序
The mechanism of action of 1,3-Diisocyanato-2-methylbenzene;hydrazine involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in the formation of polyurethanes, where the isocyanate groups react with polyols to form urethane linkages. The molecular targets and pathways involved include the formation of urea and urethane bonds, which are essential for the structural integrity of polyurethanes .
類似化合物との比較
1,3-Diisocyanato-2-methylbenzene;hydrazine can be compared with other diisocyanates such as:
Toluene 2,4-diisocyanate (TDI): Similar in structure but with different isomeric positions of the isocyanate groups.
Methylenediphenyl diisocyanate (MDI): Contains a methylene bridge between two phenyl rings, providing different reactivity and properties.
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate with different physical and chemical properties.
The uniqueness of this compound lies in its specific isomeric structure, which influences its reactivity and the properties of the resulting polyurethanes.
特性
CAS番号 |
53679-54-2 |
|---|---|
分子式 |
C9H10N4O2 |
分子量 |
206.20 g/mol |
IUPAC名 |
1,3-diisocyanato-2-methylbenzene;hydrazine |
InChI |
InChI=1S/C9H6N2O2.H4N2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2/h2-4H,1H3;1-2H2 |
InChIキー |
LOBRKHBTXXVLOH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.NN |
関連するCAS |
53679-54-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


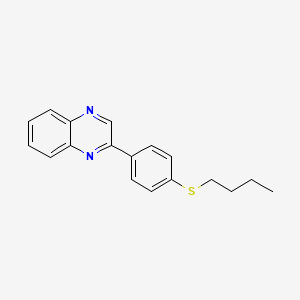
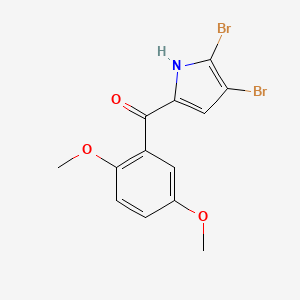
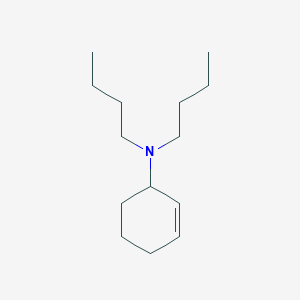
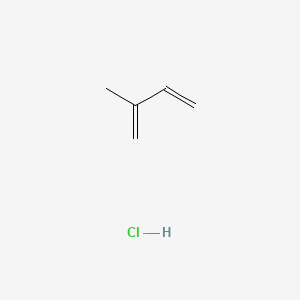
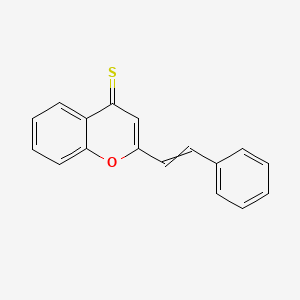
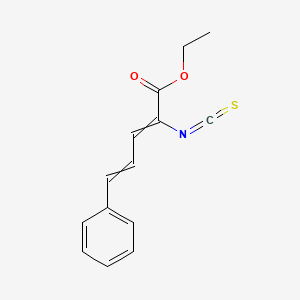

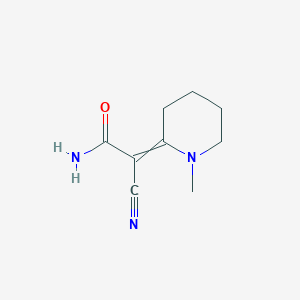
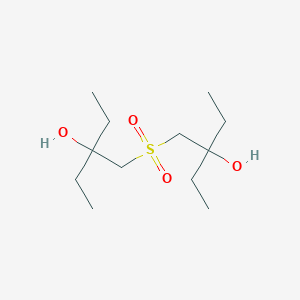
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)

![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)


